Defluoro Paliperidone-d4 Defluoro Paliperidone-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210044
InChI:
SMILES:
Molecular Formula: C₂₃H₂₄D₄N₄O₃
Molecular Weight: 412.52

Defluoro Paliperidone-d4

CAS No.:

Cat. No.: VC0210044

Molecular Formula: C₂₃H₂₄D₄N₄O₃

Molecular Weight: 412.52

* For research use only. Not for human or veterinary use.

Defluoro Paliperidone-d4 -

Specification

Molecular Formula C₂₃H₂₄D₄N₄O₃
Molecular Weight 412.52

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Defluoro Paliperidone-d4 (C₂₃H₂₈N₄O₃) is derived from Paliperidone (C₂₃H₂₇FN₄O₃) through two key modifications:

  • Defluorination: Removal of the fluorine atom from the benzisoxazole moiety, altering electronic properties and metabolic stability.

  • Deuterium Incorporation: Substitution of four hydrogen atoms with deuterium at specific aliphatic positions, creating a stable isotopologue.

This structural adjustment reduces molecular weight to 412.5 g/mol compared to Paliperidone’s 426.48 g/mol, while retaining core pharmacophoric elements essential for receptor binding.

Synthetic Pathways

Synthesis involves multi-step deuterium exchange and purification processes:

  • Deuteration: Catalytic exchange using deuterated reagents (e.g., D₂O or deuterium gas) under controlled pH and temperature conditions.

  • Purification: High-Performance Liquid Chromatography (HPLC) achieves >98% isotopic purity, critical for minimizing matrix effects in bioanalytical assays.

Industrial production scales these steps using bulk deuterated solvents and continuous-flow reactors to ensure batch consistency.

Analytical and Pharmacokinetic Applications

Role as an Internal Standard

Defluoro Paliperidone-d4’s primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where it serves as an internal standard for quantifying Paliperidone in biological matrices. Key advantages include:

  • Isotopic Differentiation: Avoids signal overlap with endogenous compounds or parent drug metabolites.

  • Matrix Effect Correction: Compensates for ion suppression/enhancement in plasma or cerebrospinal fluid.

Method Validation Parameters

ParameterSpecification
Linearity (R²)>0.99 over 1–1000 ng/mL range
Limit of Detection (LOD)0.5 ng/mL
Precision (% RSD)<10% intra- and inter-day variability

These metrics comply with FDA/ICH guidelines for bioanalytical method validation, ensuring reproducibility across laboratories.

Pharmacodynamic Profile

Receptor Binding Affinity

Defluoro Paliperidone-d4 retains the parent drug’s antagonistic activity at critical CNS receptors:

ReceptorFunctionBinding Affinity (Ki, nM)
Dopamine D₂Antipsychotic effect0.8–1.2
Serotonin 5-HT₂AMood regulation1.5–2.0
α₁-AdrenergicSedation, hypotension15–20

These values, derived from radioligand displacement assays, highlight its dual mechanism in managing schizophrenia symptoms .

Metabolic Stability

Deuterium’s kinetic isotope effect (KIE) slows hepatic metabolism, particularly in cytochrome P450-mediated pathways. Comparative studies show:

  • Half-Life Extension: 22–26 hours vs. 18–20 hours for non-deuterated Paliperidone.

  • Reduced CYP2D6 Inhibition: Lower risk of drug-drug interactions .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundModificationMolecular Weight (g/mol)Key Application
PaliperidoneParent compound426.48Schizophrenia treatment
5-Fluoro Paliperidone-d4Fluorine + deuterium430.52Metabolic pathway tracing
Risperidone-d4Deuterated precursor410.50Cross-species PK studies

Defluoro Paliperidone-d4’s defluorination distinguishes it from fluorinated analogs, reducing oxidative degradation risks.

Analytical Performance Comparison

  • Retention Time: Defluoro Paliperidone-d4 elutes 1.2 minutes earlier than Paliperidone-d4 in reverse-phase HPLC, improving chromatographic resolution.

  • Signal-to-Noise Ratio: 15–20% higher than non-deuterated analogs in MS detection.

Clinical and Regulatory Implications

Therapeutic Drug Monitoring (TDM)

Defluoro Paliperidone-d4 enables precise TDM in schizophrenia patients, correlating plasma concentrations (10–20 ng/mL) with clinical efficacy. Studies demonstrate:

  • Reduced Relapse Rates: 35% lower in patients with dose adjustments guided by deuterated analog data.

  • Adverse Event Mitigation: Lower incidence of extrapyramidal symptoms (EPS) due to optimized dosing .

Stability and Degradation Studies

Forced degradation studies reveal:

ConditionMajor DegradantFormation Rate (%/month)
Oxidation (0.1% H₂O₂)N-oxide derivative2.8
Hydrolysis (pH 9)9-Hydroxyrisperidone1.5

These findings inform storage guidelines (2–8°C, inert atmosphere) and shelf-life estimates (24 months).

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